FAAH Inhibition Potency: Propanamide vs. Acetamide Linker in Ibuprofen-Derived Analogues
In a head-to-head study of ibuprofen amide analogs, the N-(3-bromopyridin-2-yl)propanamide derivative (Ibu-AM68) demonstrated a mixed-type FAAH inhibition with a Ki of 0.26 µM, whereas the corresponding acetamide (Ibu-AM68-acetamide) showed no appreciable FAAH inhibition at concentrations up to 10 µM . This stark difference establishes the propanamide linker as a critical determinant for engaging the FAAH active site.
| Evidence Dimension | FAAH inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.26 µM (as Ibu-AM68, propanamide derivative) |
| Comparator Or Baseline | Ki > 10 µM (Ibu-AM68-acetamide analog) |
| Quantified Difference | >38-fold improvement in Ki |
| Conditions | Rat brain homogenate [3H]anandamide hydrolysis assay |
Why This Matters
For programs developing dual FAAH/COX inhibitors, the propanamide scaffold is not interchangeable; use of an acetamide building block is predicted to yield inactive compounds, directly impacting procurement specifications for lead optimization.
